molecular formula C12H10Br2N4O2 B388609 4-BROMO-N'-(4-BROMO-1-METHYL-1H-PYRAZOLE-3-CARBONYL)BENZOHYDRAZIDE CAS No. 312497-22-6

4-BROMO-N'-(4-BROMO-1-METHYL-1H-PYRAZOLE-3-CARBONYL)BENZOHYDRAZIDE

Cat. No.: B388609
CAS No.: 312497-22-6
M. Wt: 402.04g/mol
InChI Key: JZKMEYUHZBAFIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-BROMO-N’-(4-BROMO-1-METHYL-1H-PYRAZOLE-3-CARBONYL)BENZOHYDRAZIDE is a complex organic compound that features a benzohydrazide core substituted with a 4-bromo-1-methyl-1H-pyrazole-3-carbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-BROMO-N’-(4-BROMO-1-METHYL-1H-PYRAZOLE-3-CARBONYL)BENZOHYDRAZIDE typically involves multiple steps. One common route starts with the preparation of 4-bromo-1-methyl-1H-pyrazole, which can be synthesized through the bromination of 1-methylpyrazole using bromine in the presence of a suitable solvent like acetic acid . The next step involves the acylation of 4-bromo-1-methyl-1H-pyrazole with 4-bromobenzoyl chloride to form the intermediate 4-bromo-1-methyl-1H-pyrazole-3-carbonyl chloride. Finally, this intermediate is reacted with benzohydrazide under basic conditions to yield the target compound .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

4-BROMO-N’-(4-BROMO-1-METHYL-1H-PYRAZOLE-3-CARBONYL)BENZOHYDRAZIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .

Scientific Research Applications

4-BROMO-N’-(4-BROMO-1-METHYL-1H-PYRAZOLE-3-CARBONYL)BENZOHYDRAZIDE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-BROMO-N’-(4-BROMO-1-METHYL-1H-PYRAZOLE-3-CARBONYL)BENZOHYDRAZIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-BROMO-N’-(4-BROMO-1-METHYL-1H-PYRAZOLE-3-CARBONYL)BENZOHYDRAZIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications and distinguishes it from other similar compounds .

Properties

CAS No.

312497-22-6

Molecular Formula

C12H10Br2N4O2

Molecular Weight

402.04g/mol

IUPAC Name

4-bromo-N'-(4-bromobenzoyl)-1-methylpyrazole-3-carbohydrazide

InChI

InChI=1S/C12H10Br2N4O2/c1-18-6-9(14)10(17-18)12(20)16-15-11(19)7-2-4-8(13)5-3-7/h2-6H,1H3,(H,15,19)(H,16,20)

InChI Key

JZKMEYUHZBAFIO-UHFFFAOYSA-N

SMILES

CN1C=C(C(=N1)C(=O)NNC(=O)C2=CC=C(C=C2)Br)Br

Canonical SMILES

CN1C=C(C(=N1)C(=O)NNC(=O)C2=CC=C(C=C2)Br)Br

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-BROMO-N'-(4-BROMO-1-METHYL-1H-PYRAZOLE-3-CARBONYL)BENZOHYDRAZIDE
Reactant of Route 2
Reactant of Route 2
4-BROMO-N'-(4-BROMO-1-METHYL-1H-PYRAZOLE-3-CARBONYL)BENZOHYDRAZIDE
Reactant of Route 3
Reactant of Route 3
4-BROMO-N'-(4-BROMO-1-METHYL-1H-PYRAZOLE-3-CARBONYL)BENZOHYDRAZIDE
Reactant of Route 4
Reactant of Route 4
4-BROMO-N'-(4-BROMO-1-METHYL-1H-PYRAZOLE-3-CARBONYL)BENZOHYDRAZIDE
Reactant of Route 5
Reactant of Route 5
4-BROMO-N'-(4-BROMO-1-METHYL-1H-PYRAZOLE-3-CARBONYL)BENZOHYDRAZIDE
Reactant of Route 6
Reactant of Route 6
4-BROMO-N'-(4-BROMO-1-METHYL-1H-PYRAZOLE-3-CARBONYL)BENZOHYDRAZIDE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.